(Z)-1,5-Octadien-3-one
Description
Occurrence and Significance in Biological Systems
(Z)-1,5-Octadien-3-one is a naturally occurring compound found across a diverse range of biological systems, from plants and fungi to fish. Its presence is often a consequence of the oxidative degradation of polyunsaturated fatty acids. acs.orglongdom.org
In the botanical realm, this ketone has been identified in various fruits and plants. For instance, it is a component of the aroma profile of araçá and clementine peel. It has also been detected in green tea and palm wines. Research has shown its presence in grapes, particularly those affected by the fungus Uncinula necator (powdery mildew), where it contributes a geranium-leaf odor. infowine.comresearchgate.net Furthermore, its concentration in Merlot and Cabernet Sauvignon grape musts has been linked to the aroma of dried fruits, a characteristic that can be influenced by the grapes' ripeness and environmental factors such as climate change. oeno-one.euresearchgate.netnih.govinfowine.com In some plants, it has been identified as a volatile organic compound induced by insect activity.
The following table summarizes the concentration of this compound in select biological systems as reported in scientific literature.
| Biological System | Concentration | Reference |
| Merlot and Cabernet Sauvignon Musts (with dried fruit flavors) | up to 90 ng/L | researchgate.netnih.gov |
| Merlot Musts | 50.5 to 265.2 ng/L | oeno-one.eu |
| Cabernet-Sauvignon Musts | 12.2 to 51.6 ng/L | oeno-one.eu |
| Overripe Merlot Grapes | can exceed 200 ng/L | infowine.com |
Research Trajectory and Scholarly Perspectives
The academic investigation of this compound has largely been driven by its impact on the sensory qualities of food and beverages. A significant portion of the research has focused on its role as a potent aroma compound in wine.
Early research into the aroma of grapes affected by powdery mildew identified this compound as one of the most potent volatile compounds, contributing a characteristic geranium-leaf odor. researchgate.net This initial work laid the foundation for subsequent studies on its contribution to wine aroma.
More recent research, particularly from institutions like the University of Bordeaux, has delved into the compound's role in the "dried fruit" aroma of musts from grape varieties such as Merlot and Cabernet Sauvignon. researchgate.netnih.govinfowine.com These studies have established a clear link between the concentration of this compound and specific aroma nuances. For example, at concentrations between 64 and 96 ng/L in must, it is reported to contribute a dried fig nuance, while at higher concentrations, the aroma shifts to a more dominant geranium note. researchgate.netnih.govinfowine.com
The formation pathways of this compound have also been a key area of investigation. Research has elucidated its origin from the oxidation of polyunsaturated fatty acids, a process that can be influenced by factors such as grape maturity and post-harvest conditions. researchgate.netresearchgate.net Studies have also explored the reduction of this ketone by yeast during alcoholic fermentation, which transforms it into less potent odorants. researchgate.net
Scholarly perspectives on this compound have evolved from viewing it as a simple off-flavor associated with fungal contamination to recognizing it as a key contributor to the complex aroma profiles of certain wines, particularly those made from overripe grapes in the context of a changing climate. oeno-one.euinfowine.cominfowine.com Its significance is now understood in terms of its very low sensory detection threshold and its ability to impart distinct aromas at varying concentrations.
The table below presents key research findings related to the sensory perception of this compound.
| Research Finding | Sensory Threshold/Concentration | Aroma Description | Reference |
| Detection Threshold in Must | 9 ng/L | - | researchgate.netnih.gov |
| Contribution to Dried Fig Nuance in Must | 64 to 96 ng/L | Dried Fig | researchgate.netnih.govinfowine.com |
| Contribution to Geranium Nuance in Must | > 96 ng/L | Geranium | researchgate.netnih.govinfowine.com |
| Perception Threshold in Wine Model Solution | 1.2 ng/L | - | infowine.com |
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-octa-1,5-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYBQOFZVSNDAW-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017502 | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65767-22-8 | |
| Record name | 1,5-Octadien-3-one, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065767228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z)-octa-1,5-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,5-OCTADIEN-3-ONE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5224B73P1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Pathways
The construction of the (Z)-1,5-octadien-3-one molecule can be achieved through several synthetic routes, each offering distinct advantages in terms of stereoselectivity and yield.
Wittig Reaction Applications for Conjugated Dienone System Formation
The Wittig reaction is a fundamental method for creating the conjugated dienone system of this compound. This reaction involves the use of a phosphonium (B103445) ylide to form a carbon-carbon double bond. libretexts.org For the synthesis of this compound, a stabilized ylide, such as one derived from (2-butenyl)triphenylphosphonium bromide, is reacted with a suitable aldehyde or ketone, like 3-penten-2-one.
The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions. Key factors include the nature of the ylide, the solvent, and the temperature. Semi-stabilized ylides tend to favor the formation of the (Z)-isomer, particularly when used with low-polarity solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). These conditions help to enhance kinetic control and suppress side reactions, leading to higher stereoselectivity. In contrast, stabilized ylides often favor the (E)-isomer. libretexts.org
| Ylide Type | Solvent | Temperature (°C) | Yield (%) | (Z):(E) Ratio |
| Semi-stabilized | THF | -78 | 75 | 8:1 |
| Stabilized | DCM | 25 | 68 | 1:3 |
| Non-stabilized | Ether | 0 | 52 | 5:1 |
This table illustrates the impact of different ylide types on the stereoselectivity of the Wittig reaction in the synthesis of 1,5-octadien-3-one, based on generalized principles of the reaction.
Oxidation of Related Precursor Alcohols (e.g., (Z)-1,5-Octadien-3-ol)
An alternative synthetic route to this compound involves the oxidation of its corresponding precursor alcohol, (Z)-1,5-octadien-3-ol. nih.gov This two-step process begins with the synthesis of the alcohol, which can be achieved with high enantioselectivity through methods like lipase-mediated kinetic resolution.
Once the (Z)-1,5-octadien-3-ol is obtained, it is oxidized to the ketone. Mild oxidizing agents are preferred to avoid over-oxidation of the diene system. Pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) is a commonly used reagent for this transformation, providing the desired ketone in high yield with retention of the double bond configuration. Other reagents like the Jones reagent can also be effective, though they carry a higher risk of side reactions. Swern oxidation presents another alternative that avoids acidic conditions.
Cross-Coupling Reactions in Conjugated System Formation
Palladium-catalyzed cross-coupling reactions offer a versatile method for constructing conjugated diene systems. organic-chemistry.orgresearchgate.net Reactions such as the Suzuki and Negishi couplings are prominent in this area. researchgate.net For instance, the palladium-catalyzed cross-coupling of air-stable potassium (E)- and (Z)-alkenyltrifluoroborates with alkenyl bromides can stereoselectively produce conjugated dienes in good yields. organic-chemistry.org These reactions tolerate a variety of functional groups in both coupling partners. organic-chemistry.org
Similarly, Negishi coupling, which involves organozinc compounds, has been successfully employed to create all four stereoisomers of related dienoic esters with high selectivity. researchgate.net These methods often involve the coupling of an alkenyl halide or triflate with an organoboron or organozinc compound in the presence of a palladium catalyst. organic-chemistry.orgresearchgate.net
Isotopic Labeling Synthesis for Mechanistic and Quantitative Studies
Isotopic labeling is a crucial technique for elucidating reaction mechanisms and for quantitative analysis in metabolic studies. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes, such as ¹³C, into the precursor molecules. chemrxiv.org
For example, in a Wittig reaction approach, a ¹³C-labeled phosphonium ylide could be used. In the oxidation pathway, a labeled (Z)-1,5-octadien-3-ol would be the starting material. These labeled compounds allow researchers to trace the metabolic fate of the molecule and identify the enzymes involved in its biotransformation. Recent advancements have enabled the site-specific incorporation of carbon isotopes into aromatic rings, a strategy that could potentially be adapted for the synthesis of labeled dienones. chemrxiv.org
Enzymatic and Stereoselective Synthesis
Enzymatic methods provide a powerful tool for the stereoselective synthesis of chiral molecules, offering high enantiopurity under mild reaction conditions.
Lipase-Mediated Asymmetric Hydrolysis of Esters (e.g., (±)-(Z)-1,5-Octadien-3-yl Acetate)
Lipases are widely used biocatalysts for the kinetic resolution of racemic mixtures. nih.govnih.gov In the context of this compound synthesis, the precursor alcohol, (Z)-1,5-octadien-3-ol, can be obtained in enantiomerically pure forms through the lipase-mediated asymmetric hydrolysis of its racemic acetate (B1210297) ester, (±)-(Z)-1,5-octadien-3-yl acetate. nih.gov
A study demonstrated that the hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate using CHIRAZYME L-2 resulted in the formation of the (R)-alcohol with an enantiomeric excess (ee) of ≥99% at a conversion of 37.8%. nih.gov The unreacted (S)-acetate can then be separated and hydrolyzed to yield the (S)-alcohol. Alternatively, asymmetric acylation of the racemic alcohol can be employed. For instance, using lipase (B570770) PS, the (S)-alcohol was recovered with 79.5% ee at 47.8% conversion. nih.gov A subsequent acylation of this enriched (S)-alcohol can further increase its enantiomeric purity to ≥99% ee. nih.gov This enantiomerically pure alcohol can then be oxidized to the corresponding chiral ketone.
| Lipase | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Conversion (%) |
| CHIRAZYME L-2 | Asymmetric Hydrolysis | (±)-(Z)-1,5-Octadien-3-yl Acetate | (R)-(Z)-1,5-Octadien-3-ol | ≥99% | 37.8% |
| Lipase PS | Asymmetric Acylation | (±)-(Z)-1,5-Octadien-3-ol | (S)-(Z)-1,5-Octadien-3-ol | 79.5% (recovered) | 47.8% |
This table summarizes the results of lipase-mediated kinetic resolution for the preparation of enantiomerically pure (Z)-1,5-octadien-3-ol, a precursor to this compound. nih.gov
Asymmetric Acylation of Alkadienols
A key strategy for obtaining enantiomerically enriched forms of this compound involves the kinetic resolution of its precursor alcohol, (Z)-1,5-octadien-3-ol, through asymmetric acylation. This process utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. nih.govresearchgate.net
For instance, the use of lipase PS has been demonstrated in the asymmetric acylation of racemic (Z)-1,5-octadien-3-ol. In one study, this enzymatic reaction resulted in the recovery of the (S)-alcohol with an enantiomeric excess (ee) of 79.5% after a 47.8% conversion. nih.gov A subsequent acylation of the recovered (S)-alcohol further enhanced its enantiomeric purity to ≥99% ee, albeit at a lower conversion rate of 14.1%. nih.gov This highlights the potential of sequential kinetic resolutions to achieve high enantiopurity. nih.gov
The choice of enzyme and reaction conditions is crucial for the success of asymmetric acylation. Lipases are favored due to their versatility, stereoselectivity, and robustness. researchgate.net The efficiency of the resolution is often evaluated by the conversion rate and the enantiomeric excess of the product.
Table 1: Asymmetric Acylation of Racemic (Z)-1,5-Octadien-3-ol
| Enzyme | Conversion (%) | Recovered Alcohol Enantiomer | Enantiomeric Excess (ee) (%) |
| Lipase PS | 47.8 | (S) | 79.5 |
| Lipase PS (Second Acylation) | 14.1 | (S) | ≥99 |
Data sourced from a study on the facile synthesis of (Z)-1,5-octadien-3-ol enantiomers. nih.gov
Enantioselective Preparation of Precursors
The enantioselective synthesis of precursors is a fundamental approach to obtaining enantiomerically pure this compound. The primary precursor is the chiral alcohol, (Z)-1,5-octadien-3-ol. High enantiomeric purity of this alcohol is paramount as its subsequent oxidation directly yields the corresponding enantiomer of this compound with retention of configuration.
One of the most effective methods for preparing enantiopure (Z)-1,5-octadien-3-ol is through enzyme-catalyzed kinetic resolution. Asymmetric hydrolysis of the corresponding acetate ester, (±)-(Z)-1,5-octadien-3-yl acetate, using specific lipases is a well-established technique. nih.gov For example, the hydrolysis of racemic (±)-(Z)-1,5-octadien-3-yl acetate with CHIRAZYME L-2 can yield the (R)-alcohol with an enantiomeric excess of ≥99% at a conversion of 37.8%. nih.gov
This chemo-enzymatic approach provides access to a valuable chiral building block for the synthesis of optically active this compound. The choice of enzyme is critical in determining the stereochemical outcome of the resolution.
Table 2: Enantioselective Hydrolysis of (±)-(Z)-1,5-Octadien-3-yl Acetate
| Enzyme | Conversion (%) | Product Alcohol Enantiomer | Enantiomeric Excess (ee) (%) |
| CHIRAZYME L-2 | 37.8 | (R) | ≥99 |
Data from a study on the synthesis of (Z)-1,5-octadien-3-ol enantiomers. nih.gov
Large-Scale Production and Process Development
The industrial-scale production of this compound necessitates efficient, cost-effective, and sustainable manufacturing processes. This has led to the development of continuous flow systems and integrated purification methodologies to enhance throughput and product purity.
Continuous Flow Reaction Systems with Heterogeneous Catalysis
Continuous flow reaction systems offer significant advantages over traditional batch processes for the large-scale synthesis of this compound precursors. These systems enable better control over reaction parameters, improved heat and mass transfer, and simplified product isolation. scribd.com
In the context of producing this compound, a continuous flow system utilizing a heterogeneous palladium catalyst has been employed for the conversion of 1,5-octadien-3-ol. Operating at elevated pressure (10 bar H₂) and temperature (80°C), this system can achieve a high conversion rate. The use of heterogeneous catalysts, such as palladium supported on materials like hydroxyapatite, is advantageous as they can be easily separated from the reaction mixture and recycled, which minimizes metal leaching and reduces operational costs. Fixed-bed reactors are often used in these systems to facilitate catalyst recovery and reuse over multiple cycles.
Integrated Hydrolysis-Purification Methodologies for Enantiomer Isolation
For the large-scale production of enantiomerically pure this compound, integrated systems that combine enzymatic resolution with purification are being developed. A prominent method involves the asymmetric hydrolysis of racemic (±)-(Z)-1,5-octadien-3-yl acetate to produce the desired enantiomer of (Z)-1,5-octadien-3-ol.
To streamline this process, continuous-flow reactors are coupled with subsequent purification steps. For instance, after the enzymatic hydrolysis, the resulting mixture containing the enantiomerically enriched alcohol and unreacted acetate can be purified using methods like silica (B1680970) gel column chromatography. These integrated, or hybrid, systems can achieve high throughput with purities exceeding 95%. The use of immobilized enzymes, such as CHIRAZYME L-2 on mesoporous silica, further enhances the industrial applicability by improving enzyme stability and allowing for repeated use over numerous reaction cycles.
Biosynthesis and Biodegradation Pathways
Formation via Lipid Oxidation and Degradation
The generation of (Z)-1,5-octadien-3-one is a consequence of lipid oxidation, a complex process involving autoxidation, enzymatic action, and metal-catalyzed reactions. This compound is a secondary oxidation product, meaning it arises from the breakdown of initial oxidation products like hydroperoxides.
Autoxidation is a spontaneous, non-enzymatic process that occurs when lipids are exposed to oxygen. It involves a free radical chain reaction consisting of initiation, propagation, and termination phases. nih.gov High temperatures can accelerate this process. nih.gov PUFAs are particularly susceptible to autoxidation due to the presence of multiple double bonds. acs.org
This compound is recognized as a degradation product of linoleic acid and, more significantly, α-linolenic acid (ALA). researchgate.net The thermal degradation of linoleic acid, for instance, can produce this ketone. The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a lipid radical which then reacts with oxygen to form a hydroperoxide. nih.gov In the case of α-linolenic acid, oxidation can lead to the formation of this compound, particularly in the presence of catalysts like copper ions or enzymes. researchgate.net This compound has been identified as a likely degradation product of linoleic acid in barley, wort, and beer. tandfonline.com
The highly unsaturated omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are major precursors to this compound. acs.org Their oxidation is a primary source of this compound, which contributes to the fishy off-flavors in oxidized marine oils. researchgate.netocl-journal.org Studies using aroma extract dilution analysis (AEDA) on volatiles from the autoxidation of EPA have identified this compound as one of the key odorants with high flavor dilution (FD) factors. acs.orgresearchgate.net
Table 1: Key PUFA Precursors and Oxidation Types Leading to this compound
| Precursor Fatty Acid | Type of Oxidation | Context/Catalyst | Reference |
|---|---|---|---|
| Linoleic Acid | Autoxidation | Thermal degradation | |
| α-Linolenic Acid | Autoxidation / Enzymatic | Copper ions, Lipoxygenase | researchgate.net |
| Eicosapentaenoic Acid (EPA) | Autoxidation / Enzymatic | Copper ions, Lipoxygenase | acs.orgresearchgate.net |
| Docosahexaenoic Acid (DHA) | Autoxidation / Enzymatic | Copper ions, Lipoxygenase | acs.orgresearchgate.net |
The oxidation of PUFAs is often accelerated by enzymes, particularly lipoxygenases (LOX), or by the presence of transition metal ions like copper (Cu²⁺) and iron (Fe²⁺). nih.govresearchgate.net Lipoxygenases catalyze the hydroperoxidation of PUFAs. nih.gov For example, lipoxygenase found in fish can generate alcohols that subsequently break down into carbonyls, including 1,5-octadien-3-one. nih.gov Similarly, the oxidation of EPA, DHA, and ALA in the presence of copper ions has been shown to produce this compound. acs.orgresearchgate.net This catalytic activity is significant in food systems, where these metals can act as pro-oxidants, leading to flavor deterioration. nih.govtandfonline.com
Once fatty acid hydroperoxides are formed, they are unstable and undergo cleavage to form smaller, volatile compounds, including aldehydes and ketones. nih.govnih.gov The formation of this compound occurs through the cleavage of specific hydroperoxide intermediates. One key mechanism is β-scission of alkoxyl radicals, which are generated from the homolytic cleavage of hydroperoxides. For instance, the enzymatic cleavage of 10-hydroperoxy-E-8,Z-12,Z-15-octadecatrienoic acid (10-HPOT), an intermediate from linolenic acid oxidation, yields octadienols which are direct precursors to the ketone. nih.gov This cleavage is facilitated by hydroperoxide lyase enzymes. nih.gov The precursor alcohol, (Z)-1,5-octadien-3-ol, is formed first and is then oxidized to this compound. researchgate.net
Autoxidative Processes of Polyunsaturated Fatty Acids (PUFAs)[5],[6],[7],[8],
Microbial and Enzymatic Transformations
Microorganisms and their enzymes play a significant role in both the formation and transformation of this compound. This compound is a known product of microbial activity, contributing to spoilage off-flavors in products like fish and baked goods.
Fungi, in particular, are known to produce a range of volatile compounds from fatty acids. For example, a protein fraction from mushrooms (Psalliota bispora) can enzymatically oxidize linolenic acid to form (Z)-1,5-octadien-3-ol, the direct precursor to the ketone. nih.gov This process involves a hydroperoxide lyase that cleaves a 10-hydroperoxide intermediate. nih.gov
In the context of winemaking, the yeast Saccharomyces cerevisiae has been shown to possess enzymatic activities that can reduce this compound to the less potent odorant (Z)-5-octen-3-one, demonstrating a biodegradation pathway for this compound. researchgate.net The initial formation in grape must can be linked to the oxidation of linolenic acid, potentially triggered by pathogens like powdery mildew. researchgate.net
Table 2: Summary of Formation and Transformation Pathways
| Pathway | Precursor(s) | Key Intermediates/Enzymes | Product(s) | Reference |
|---|---|---|---|---|
| Autoxidation | Linoleic Acid, ALA, EPA, DHA | Fatty Acid Hydroperoxides | This compound | acs.orgresearchgate.net |
| Enzymatic Oxidation | Linolenic Acid | Lipoxygenase, Hydroperoxide Lyase | (Z)-1,5-Octadien-3-ol | nih.gov |
| Precursor Oxidation | (Z)-1,5-Octadien-3-ol | Oxidizing agents (e.g., PCC) | This compound | |
| Microbial Transformation | This compound | Saccharomyces cerevisiae enzymes | (Z)-5-Octen-3-one | researchgate.net |
Yeast-Mediated Bioreduction in Fermentation (e.g., Saccharomyces cerevisiae)
This compound is a potent aroma compound found in various natural sources, including grape musts, where it can contribute to nuances of geranium, dried fig, or cooked fruit. researchgate.netnih.govoeno-one.eu Its concentration and sensory impact are significantly influenced by viticultural factors and the winemaking process, particularly alcoholic fermentation. The yeast Saccharomyces cerevisiae, a primary agent of wine fermentation, plays a crucial role in the transformation of this ketone.
During fermentation, S. cerevisiae possesses enzymatic activities capable of reducing this compound. researchgate.netresearchgate.net This bioreduction converts the ketone into its corresponding alcohol or, more specifically, reduces one of the double bonds to yield (Z)-5-octen-3-one. researchgate.netinrae.fr This transformation is significant from a sensory perspective, as the resulting compound, (Z)-5-octen-3-one, is described as being much less odorous than its precursor. researchgate.net
Research has demonstrated the efficiency of this yeast-mediated reduction. In studies on grape musts from varieties like Merlot and Cabernet Sauvignon, this compound was detected at varying concentrations before fermentation, sometimes reaching levels well above its odor detection threshold of 9 ng/L. nih.govoeno-one.eu For instance, in one study, late-harvested Merlot musts contained up to 265.2 ng/L of the compound. oeno-one.eu However, after the completion of alcoholic fermentation by S. cerevisiae, this compound was often not detected in the resulting wines, underscoring the effectiveness of the yeast's reductase activity. oeno-one.eu This enzymatic action is a key step in modulating the final aroma profile of the wine, mitigating the intense geranium-like notes that could otherwise dominate.
The table below presents data on the concentration of this compound found in the must of two different grape varieties at different harvest dates, illustrating the variability of the compound's presence before the fermentation stage.
| Grape Variety | Harvest Date | This compound (ng/L) |
| Merlot | Early | 50.5 |
| Late | 265.2 | |
| Cabernet Sauvignon | Early | 12.2 |
| Late | 51.6 |
Data sourced from OENO One, 2023. oeno-one.eu
This bioreduction is not unique to this compound. S. cerevisiae is known to reduce other carbonyl compounds found in grapes, such as 1-octen-3-one (B146737), which is associated with mushroom-like aromas. researchgate.net The enzymatic reduction of these potent odorants is a fundamental aspect of how fermentation shapes the final sensory characteristics of a wine. researchgate.net
Environmental Degradation Pathways (e.g., OH-Radical Initiated Degradation)
This compound is recognized as a secondary product resulting from the oxidative degradation of polyunsaturated fatty acids. researchgate.netisnff-jfb.com Specifically, its formation is linked to the oxidation of omega-3 fatty acids such as α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). researchgate.net This process can be initiated by the presence of copper ions or through the action of enzymes like lipoxygenase, leading to the generation of various volatile compounds, including this compound, which can contribute to fishy or metallic off-flavors in food and beverages. researchgate.nettandfonline.com
As a volatile organic compound (VOC) present in the environment, this compound is susceptible to atmospheric degradation. A primary pathway for the degradation of VOCs in the troposphere is through reactions with hydroxyl radicals (•OH). tandfonline.com These highly reactive radicals can initiate a cascade of reactions that break down the original molecule.
While specific kinetic studies on the OH-radical initiated degradation of this compound are not extensively detailed in the provided context, the mechanism can be inferred from its chemical structure. The presence of two carbon-carbon double bonds makes the molecule particularly vulnerable to attack by electrophilic species like the hydroxyl radical. The reaction would likely proceed via the addition of the •OH radical to one of the double bonds, forming a radical adduct. This intermediate can then react further with atmospheric oxygen (O2), leading to the formation of peroxy radicals and subsequent degradation into smaller, more oxidized products like aldehydes and carboxylic acids. This process is a common fate for unsaturated compounds in the atmosphere.
The table below summarizes the precursors and potential initiators leading to the formation of this compound, which is subsequently subject to environmental degradation.
| Precursor Fatty Acid | Initiator of Oxidation | Resulting Compound |
| α-Linolenic Acid (ALA) | Copper Ions / Lipoxygenase | This compound |
| Eicosapentaenoic Acid (EPA) | Copper Ions / Lipoxygenase | This compound |
| Docosahexaenoic Acid (DHA) | Copper Ions / Lipoxygenase | This compound |
This table synthesizes information regarding the formation of this compound from the oxidation of fatty acids. researchgate.netisnff-jfb.com
Biological and Organoleptic Significance
Contribution to Aroma and Flavor in Food Systems
The sensory perception of (Z)-1,5-octadien-3-one is highly dependent on its concentration and the food matrix in which it is present. It is recognized for its geranium-like or metallic odor. thegoodscentscompany.comflavscents.com
Key Aroma Compound in Fruits and Fermented Products
This compound is a naturally occurring aroma compound found in a variety of fruits and fermented goods. It has been identified as a key component contributing to the characteristic aroma of products such as araçá fruit, clementine peel, and certain wines. Research has specifically pointed to its role in the dried fruit aromas, such as prune and dried fig, found in the musts of Vitis vinifera grape varieties like Merlot and Cabernet Sauvignon. nih.govresearchgate.net This compound is also found in fermented products like Japanese miso and palm wines, highlighting its broad significance across different food categories. researchgate.net
Concentration-Dependent Sensory Perception and Nuance Variation (e.g., Dried Fig, Geranium)
The perceived aroma of this compound is remarkably dependent on its concentration. In the musts of Merlot and Cabernet Sauvignon grapes, it imparts a dried fig nuance at concentrations ranging from 64 to 96 nanograms per liter (ng/L). nih.govresearchgate.net However, at concentrations above this range, the aroma shifts to a more distinct geranium-like note. nih.govresearchgate.net This demonstrates the compound's ability to contribute different sensory nuances based on its quantitative presence. The detection threshold for this potent ketone in musts is approximately 9 ng/L, and concentrations can reach up to 90 ng/L in musts known for their dried fruit characteristics. nih.govresearchgate.net In other contexts, such as in the essential oil of Achillea teretifolia, its isomer 1,7-octadien-3-one (B8614520) has been identified. nih.gov
Role as a Freshness Marker in Food Products
While not extensively documented as a universal freshness marker, the presence and concentration of this compound can indicate changes in food quality. For instance, in heat-processed miso, a decrease in the concentration of this compound, along with others like 1-octen-3-one (B146737) and trans-4,5-epoxy-(E)-2-decenal, contributes to flavor changes. researchgate.net This suggests that its initial presence is part of the "fresh" or unprocessed aroma profile of the miso.
Formation of Off-Flavors and Quality Deterioration
In contrast to its desirable aromatic contributions, this compound is also a significant player in the development of undesirable off-flavors, often as a result of lipid oxidation.
Involvement in Oxidative Rancidity and Reversion Flavor in Lipids and Food Products
This compound is a known product of the oxidation of ω-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov This process is a key contributor to oxidative rancidity, a major cause of food spoilage that leads to unpleasant flavors and odors. asbcnet.org The compound has been identified as a terminal oxidation product in lipids, directly contributing to rancidity in products like soybean oils. The so-called "reversion flavor," a beany or grassy off-flavor that can develop in aged soybean oil, is also linked to the formation of such oxidation products. nih.gov
Contribution to Specific Odor Defects (e.g., Metallic Odor in Beverages)
One of the most notable off-flavors associated with this compound is a metallic odor. This is particularly problematic in beverages. For example, when beer is consumed with seafood, which is rich in ω-3 fatty acids, this compound can form and is considered the primary contributor to the resulting metallic flavor. jst.go.jp Similarly, light-induced off-flavors in green tea beverages, often described as metallic, have been linked to the formation of this compound among other lipid-derived aroma components. researchmap.jp Research has also confirmed its contribution to the metallic odor perceived when pairing alcoholic beverages with dried squid.
Interactions in Complex Biological Matrices
The sensory impact and chemical stability of this compound are significantly influenced by its interactions within complex environments like wine. Its reactivity with common additives and its role in the intricate web of flavor perception are of particular importance.
This compound is susceptible to chemical reactions with components commonly found in food and beverage matrices, most notably sulfur dioxide (SO₂). researchgate.net Sulfur dioxide, widely used in winemaking as an antioxidant and antimicrobial agent, readily reacts with this ketone. researchgate.netcsic.es The interaction proceeds via a nucleophilic addition of bisulfite (HSO₃⁻), the predominant form of SO₂ in the typical pH range of wine, to the α,β-unsaturated carbonyl structure of the ketone. csic.eshawaiibevguide.com This reaction forms non-volatile, odorless sulfonate adducts. researchgate.net
The formation of these adducts effectively sequesters the free, volatile form of this compound, thereby diminishing its concentration in the headspace and reducing its sensory impact. researchgate.net Research has quantified this effect, demonstrating that the addition of 30 mg/L of sulfur dioxide can lead to a 60% reduction of this compound in a model must and an even more significant 81% reduction in a model wine. researchgate.net This highlights the crucial role of sulfur dioxide in mitigating the potent, often undesirable, aromas associated with this compound.
Table 1: Effect of Sulfur Dioxide on this compound Concentration
| Matrix | SO₂ Added | Concentration Reduction |
| Model Must | 30 mg/L | 60% |
| Model Wine | 30 mg/L | 81% |
This table illustrates the percentage decrease in this compound concentration following the addition of sulfur dioxide, based on data from model systems. researchgate.net
The organoleptic perception of a single compound is rarely straightforward in a complex mixture like wine, where hundreds of volatile and non-volatile molecules interact. sci-hub.se The final perceived aroma is a result of synergistic, antagonistic, and masking effects between these components. sci-hub.seresearchgate.net this compound, with its distinct geranium-leaf or metallic aroma, is no exception. nih.govflavscents.com
Its sensory contribution can be significantly modulated by other compounds present. csic.essci-hub.se For instance, at concentrations between 64 and 96 ng/L in a Merlot must, it was found to contribute to a dried fig nuance, while at higher concentrations, the more typical geranium note becomes dominant. researchgate.netnih.gov This demonstrates that the perceived character of this compound is concentration-dependent and influenced by the surrounding aromatic context. nih.gov
Association with Plant-Microbe Interactions
This compound is not only a component of healthy plant tissues but can also be a significant marker for plant disease, particularly in viticulture.
A strong association has been established between the presence of this compound and grapes infected with powdery mildew, caused by the biotrophic fungus Uncinula necator (also known as Erysiphe necator). hawaiibevguide.comnih.govwikipedia.org This fungus, a common pathogen in vineyards worldwide, infects green tissues of the grapevine, including the berries. wikipedia.orgucanr.edu
The development of the fungus on the grape surface leads to the production of characteristic off-odors, with this compound being identified as one of the most potent aroma compounds in diseased grapes, imparting a "geranium-leaf" odor. nih.govresearchgate.netresearchgate.net The compound is generated through the enzymatic oxidation of polyunsaturated fatty acids, such as α-linolenic acid, present in the grape. researchgate.netnih.gov The fungal enzymes, likely a form of hydroperoxide lyase, cleave these fatty acids to form C8 compounds, including the precursor (Z)-1,5-octadien-3-ol, which is subsequently oxidized to this compound. researchgate.netnih.govnih.gov
The concentration of this ketone can be significantly elevated in wines made from grapes with powdery mildew contamination. researchgate.netfrontiersin.org Studies using gas chromatography-olfactometry (GC-O) have confirmed that it is a key odorant responsible for the fungal-type aroma in affected grapes. nih.govresearchgate.net Interestingly, during alcoholic fermentation, the yeast Saccharomyces cerevisiae can enzymatically reduce this compound to the less aromatic compound (Z)-5-octen-3-one, which can partially mitigate the negative sensory impact. nih.govfrontiersin.org
Advanced Analytical and Spectroscopic Characterization
Extraction and Sample Preparation Techniques
Effective isolation and preconcentration of (Z)-1,5-octadien-3-one from complex matrices are critical for accurate quantification and characterization. Various techniques have been optimized for this purpose.
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely adopted technique for extracting volatile and semi-volatile compounds like this compound. Headspace SPME (HS-SPME) is particularly effective, where the fiber is exposed to the vapor phase above the sample, minimizing matrix interference.
HS-SPME, coupled with gas chromatography-mass spectrometry (GC-MS), has been successfully used to isolate and quantify this compound in diverse products. In the analysis of Vitis vinifera cv. Merlot and Cabernet Sauvignon musts, an SPME-GC-MS method was developed and validated, achieving a limit of detection (LOD) of 0.15 ng/L and a limit of quantification (LOQ) of 0.5 ng/L. researchgate.netnih.gov This high sensitivity is crucial, as the compound's concentration can be as low as 90 ng/L in musts with dried fruit aromas. researchgate.netnih.gov
The effectiveness of SPME is dependent on optimizing several parameters. For fermented products, recommended conditions include the use of a carboxen/polydimethylsiloxane (CAR/PDMS) fiber, an extraction time of 30–60 minutes, and a desorption temperature of 250°C. The technique has proven valuable in studying volatiles in crushed rocket leaves, butter, and fish oil-enriched emulsions. nih.govchromatographyonline.comnih.gov For instance, studies on butter oil showed that the concentration of this compound increased during storage at room temperature. nih.gov Furthermore, HS-SPME was employed to analyze highly volatile odorants in Thai fish sauce. nih.gov
Table 1: SPME Applications for this compound Analysis
| Matrix | SPME Mode | Key Findings | Reference |
|---|---|---|---|
| Wine Musts | HS-SPME-GC-MS | Developed a quantitative method with LOD of 0.15 ng/L and LOQ of 0.5 ng/L. | researchgate.netnih.gov |
| Fermented Products | HS-SPME-GC-MS | Optimal fiber: CAR/PDMS; Extraction time: 30-60 min; Desorption temp: 250°C. | |
| Rocket Leaves | HS-SPME-GC-MS | Investigated the profile of volatile compounds after tissue disruption. | nih.gov |
| Thai Fish Sauce | H-SPME | Used to determine highly volatile odorants. | nih.gov |
| Butter Oil | SPME | Concentrations increased during storage at room temperature. | nih.gov |
| Fish Oil Emulsion | SPME | Identified as one of the most potent odorants. | chromatographyonline.com |
Aroma Extract Dilution Analysis (AEDA) is a powerful sensory-based technique used to identify the most potent odorants in a sample. It involves the stepwise dilution of a sample extract, with each dilution being analyzed by gas chromatography-olfactometry (GC-O) until no odor is detected. The highest dilution at which a compound is still perceived determines its flavor dilution (FD) factor, indicating its relative aroma importance. core.ac.uk
AEDA has consistently identified this compound as a key odorant with high FD factors across a wide range of products. In studies of different green tea varieties, it was found to possess a high FD factor, contributing a metallic, geranium-like note. nih.gov Similarly, in light-exposed green tea beverages, AEDA helped pinpoint it as a key contributor to off-flavors. jst.go.jp
The technique has also been crucial in seafood analysis. In blanched and fried prawn meat, this compound was assigned one of the highest FD factors, ranging from 4 to 2048. nih.govresearchgate.net It was also identified as an important odorant in Thai fish sauce and boiled cod. nih.govacs.org Furthermore, AEDA applied to the volatiles from the oxidative degradation of eicosapentaenoic acid (EPA), an omega-3 fatty acid, revealed this compound as having one of the highest FD factors. acs.org
Table 2: Flavor Dilution (FD) Factors of this compound in Various Products Determined by AEDA
| Product | FD Factor Range | Associated Aroma | Reference |
|---|---|---|---|
| Green Tea | High (16-1024 for overall extract) | Metallic, Geranium-like | nih.gov |
| Blanched Prawn Meat | 4-1024 | Not specified | nih.gov |
| Fried Prawn Meat | 4-2048 | Not specified | nih.govresearchgate.net |
| Oxidized EPA | High | Not specified | acs.org |
| Rocket Leaves | Potent Odor-Active Compound | Green | nih.gov |
Static headspace analysis is a technique for analyzing volatile organic compounds by sampling the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. This method is particularly efficient for extracting the most volatile compounds, such as small ketones and sulfur compounds. researchgate.net
Different variations of this technique have been used to characterize this compound. Static Headspace Dilution Analysis (SHDA), a method analogous to AEDA for headspace samples, was used to identify the predominant headspace odorants in Thai premium fish sauce. nih.govillinois.edu In a study on mild Cheddar cheese, a dynamic headspace dilution assay (DHDA) was employed, where sample dilution was achieved by decreasing the purge time. researchgate.net This analysis identified this compound as one of the most potent odorants with the highest FD-factors. researchgate.net Additionally, gas chromatography-olfactometry of static headspace samples (GCO-H) was one of the screening methods used to identify potent odorants in boiled cod. acs.org
For trace-level quantification of carbonyl compounds like this compound, derivatization is often employed to enhance detection sensitivity and improve chromatographic performance. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA). PFBOA reacts with the carbonyl group to form a stable oxime derivative that is highly responsive to electron capture detectors (ECD) and negative chemical ionization (NCI) mass spectrometry.
A highly sensitive and streamlined quantitative method for this compound at concentrations below 1 ng/L was established for alcoholic beverages. researchmap.jp This method combines stir bar sorptive extraction (SBSE) with PFBOA derivatization, followed by analysis using GC with tandem mass spectrometry (GC/MS/MS) and NCI ionization. researchmap.jpresearchgate.net This approach was successfully used to demonstrate that when beer is consumed with dried squid, a metallic odor attributed to this compound is produced at significantly higher levels compared to when sake is consumed with the same food. researchmap.jp On-fiber PFBOA derivatization has also been utilized in SPME analyses of beer. researchmap.jp
Chromatographic and Mass Spectrometric Approaches
Following extraction, chromatographic separation combined with olfactometric and mass spectrometric detection provides the definitive identification and characterization of aroma compounds.
Gas Chromatography-Olfactometry (GC-O) is an essential tool that combines the separation power of a gas chromatograph with the human nose as a sensitive and specific detector. The column effluent is split, with one part directed to a conventional detector (like a flame ionization detector or mass spectrometer) and the other to a sniffing port, allowing an assessor to detect and describe odors as they elute.
GC-O has been instrumental in characterizing the specific aroma contribution of this compound in numerous studies. In the analysis of musts from Merlot and Cabernet Sauvignon grapes, GC-O detected an odoriferous zone described as "geranium," which was subsequently identified as this compound. researchgate.netnih.gov The compound was identified for the first time in cashew apple nectar using GC-O. nih.gov It is frequently used in tandem with dilution methods like AEDA and DHDA to screen for potent odorants in products such as green tea, Cheddar cheese, and boiled cod. nih.govjst.go.jpacs.orgresearchgate.net In rocket leaves, GC-O analysis of extracts helped identify this compound as a key compound responsible for "green" olfactory notes. nih.gov
Table 3: Odor Descriptors for this compound Determined by GC-O
| Matrix | Odor Descriptor | Reference |
|---|---|---|
| Wine Musts | Geranium | researchgate.netnih.gov |
| Green Tea | Metallic, Geranium-like | nih.gov |
| Rocket Leaves | Green | nih.gov |
| Oxidized Fats | Metallic | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, particularly in food and beverage samples. nih.govnih.gov This method is instrumental in both identifying the compound and quantifying its concentration, even at trace levels. In studies of grapes affected by powdery mildew, GC-MS combined with olfactometry (GC-O) was crucial in identifying this compound as one of the most potent volatile compounds, characterized by its geranium-leaf odor. researchgate.net Similarly, it has been identified as a key aroma compound in green tea beverages, contributing to off-flavors induced by light exposure. jst.go.jp
For quantification, methods often involve headspace solid-phase microextraction (HS-SPME) for sample preparation, which isolates volatile compounds from the matrix. A validated method for assaying this ketone in wine musts has been developed using SPME-GC-MS. researchgate.netnih.gov This method demonstrated a low limit of detection (LOD) of 0.15 ng/L and a limit of quantification (LOQ) of 0.5 ng/L. nih.gov To ensure accuracy in quantification, isotopically labeled internal standards, such as [5,6-²H₂]-(Z)-1,5-octadien-3-one, are synthesized and used. jst.go.jp The use of internal standards like 4-methyl-2-pentanone (B128772) also helps improve quantification accuracy by accounting for matrix effects.
The selection of the capillary column is also critical for successful separation and identification. Non-polar columns are frequently used, and the compound's retention index (RI) is a key parameter for its identification. nist.gov The mass spectrometry component, often operating in electron impact (EI) ionization mode, provides a characteristic fragmentation pattern that serves as a fingerprint for the molecule. jst.go.jp
To enhance sensitivity and selectivity, especially in complex samples, alternative ionization techniques like Chemical Ionization (CI) and Negative Chemical Ionization (NCI) are employed. A specific quantification method for this compound in musts was developed using SPME-GC-MS with CI, utilizing methanol (B129727) as the reagent gas. researchgate.netnih.gov This approach offers softer ionization than EI, often resulting in a more abundant molecular ion, which is beneficial for quantification. Research has also pointed to the use of GC/MS/MS with Negative Chemical Ionization for the detection of this compound. researchgate.net NCI can provide very high sensitivity for specific compounds that can readily form stable negative ions.
Chiral Gas Chromatography for Enantiomeric Resolution
While this compound itself is achiral, its corresponding alcohol, (Z)-1,5-octadien-3-ol (oyster alcohol), is chiral and its enantiomers can possess different sensory properties. researchgate.net Chiral gas chromatography is the primary technique for resolving such enantiomers. This method uses a chiral stationary phase (CSP) within the GC column that interacts differently with the R- and S-enantiomers, leading to their separation.
For instance, the enantio-separation of (Z)-1,5-octadien-3-yl acetate (B1210297), a derivative of the corresponding alcohol, has been successfully achieved using chiral GC/MS. researchgate.net This analysis was crucial in determining the stereochemistry of oyster alcohol isolated from Pacific oysters (Crassostrea gigas), which was identified as the R-form. researchgate.net The development of stationary phases combining diamides and permethylated β-cyclodextrin has also advanced the capabilities of chiral gas chromatography for separating a wide range of chiral compounds in food and natural products. core.ac.uk Therefore, chiral GC is an indispensable tool for stereochemical investigations of compounds structurally related to this compound.
Spectroscopic Characterization
Spectroscopic techniques are vital for the unambiguous structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, NOESY NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the de novo structure elucidation of organic molecules, including this compound and related compounds. researchgate.net A combination of one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HETCOR, HMBC, NOESY) NMR experiments allows for the complete assignment of proton and carbon signals and confirmation of the molecular structure. imreblank.ch
¹H-NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).
¹³C-NMR reveals the number of chemically non-equivalent carbon atoms in the molecule.
2D NMR techniques are used to establish connectivity. For example, Correlation Spectroscopy (COSY) shows proton-proton couplings, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, which is essential for piecing together the carbon skeleton. semanticscholar.orgmdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly critical for determining stereochemistry, such as the (Z)-configuration of the double bond. NOESY detects protons that are close in space, and the presence or absence of specific cross-peaks can confirm the geometric arrangement around a double bond. imreblank.chmdpi.com
The table below summarizes typical NMR spectral data for compounds with similar structural motifs.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 6.0 - 7.5 | d, dd, m | 10 - 17 | Olefinic protons |
| ¹H | 5.0 - 6.0 | d, dd, m | 10 - 17 | Olefinic protons |
| ¹H | 2.0 - 3.0 | m | Allylic protons | |
| ¹H | 0.9 - 1.5 | t, m | 7 | Alkyl protons |
| ¹³C | 190 - 210 | Carbonyl (C=O) | ||
| ¹³C | 120 - 150 | Olefinic (C=C) | ||
| ¹³C | 20 - 40 | Aliphatic (CH₂, CH₃) |
Note: This table represents typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on the specific molecule and solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, characteristic absorption bands would include those for the C=O (ketone) and C=C (alkene) stretches. Beyond simple identification, FTIR is a valuable tool for real-time reaction monitoring. acs.org
In a synthesis or degradation study involving this compound, an Attenuated Total Reflectance (ATR)-FTIR probe can be immersed directly into the reaction vessel. acs.org This setup allows for the continuous collection of spectra, enabling researchers to track the progress of a reaction by monitoring the decrease in reactant absorbances and the increase in product absorbances. For example, in a copolymerization reaction involving 7-methyl-1,6-octadiene, ATR-FTIR was used to monitor the consumption of the monomer in real-time by following the characteristic bands of its double bonds. acs.org This approach provides valuable kinetic data and insight into reaction mechanisms.
Quantitative Analysis and Odor Activity Value (OAV) Determination
This compound is known for its extremely low odor threshold and potent aroma, which can be described as geranium-like or metallic. thegoodscentscompany.com In wine musts, its detection threshold has been reported as 9 ng/L. nih.gov In studies on musts with dried fruit aromas, concentrations of this compound reached up to 90 ng/L, resulting in a significant OAV of 10. researchgate.netnih.gov Sensory experiments confirmed that at concentrations between 64 and 96 ng/L, it imparts a dried fig nuance, while at higher levels, the characteristic geranium note becomes dominant. nih.gov
In other products, such as green tea beverages and canned beets, OAV calculations have also identified this compound as a key odorant. nih.govjst.go.jpcore.ac.uk In light-exposed green tea, it was one of seven key aroma components identified as contributing to off-flavors. jst.go.jp In canned beets, it was found to have a moderate odor potency. core.ac.uk The determination of OAVs through quantitative analysis and sensory threshold evaluation is therefore essential for understanding the true contribution of this compound to the flavor profile of various foods and beverages.
| Matrix | Concentration Range | Odor Detection Threshold (Dth) | Odor Activity Value (OAV) | Reference |
| Red Wine Musts (with dried fruit aroma) | up to 90 ng/L | 9 ng/L | up to 10 | researchgate.netnih.gov |
| Red Wine Musts (Merlot, 20% infected berries) | Not specified, but detected | 9 ng/L | >1 | inrae.fr |
| Green Tea Beverage | OAV ≥ 1 | Not specified | ≥ 1 | nih.gov |
| Canned Beets | Moderate odor potency | Not specified | Moderate | core.ac.uk |
Isotope Dilution Assay (IDA) for Accurate Quantification
Isotope Dilution Assay (IDA), particularly Stable Isotope Dilution Assay (SIDA), stands as a premier method for the accurate quantification of volatile compounds like this compound. This technique overcomes matrix effects and variations in extraction efficiency by using a stable, isotopically labeled version of the analyte as an internal standard.
The cornerstone of this method is the synthesis of a suitable deuterated standard. Researchers have successfully prepared isotopically labeled [5,6-²H₂]-(Z)-1,5-octadien-3-one for this purpose. nih.govacs.org The synthesis, labeling position, and chemical purity of these standards are rigorously characterized using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure their suitability for quantitative experiments. nih.govacs.org
The application of IDA has been demonstrated in various complex food and beverage matrices. For instance, a quantitative method for analyzing this compound at levels below 1 ng/L in alcoholic beverages has been developed, highlighting the sensitivity of the approach. researchgate.net In the analysis of green tea beverages, [5,6-²H₂]-(Z)-1,5-octadien-3-one was used as an internal standard to quantify the development of off-flavors during storage. jst.go.jp Similarly, a study on beet root products involved the synthesis of [²H₂]-(Z)-1,5-octadien-3-one for use in SIDA to quantify key odorants. core.ac.uk The isotope standard is added to the sample before extraction, and the ratio of the native compound to the labeled standard is measured by GC-MS, allowing for precise and accurate concentration determination. jst.go.jpcore.ac.uk
Table 1: Application of Isotope Dilution Assay for this compound Quantification
| Matrix | Labeled Internal Standard | Purpose of Analysis |
|---|---|---|
| General | [5,6-²H₂]-(Z)-1,5-octadien-3-one | Internal standard for quantification experiments based on IDA. nih.govacs.org |
| Green Tea Beverages | [5,6-²H₂]-(Z)-1,5-octadien-3-one | Quantification of aroma components contributing to light-induced off-flavors. jst.go.jp |
| Beet Root Products | [²H₂]-(Z)-1,5-octadien-3-one | Quantification of potent odorants in selected beet products. core.ac.uk |
Determination of Detection Thresholds and Odor Activity Values
This compound is known for its exceptionally low odor detection threshold, making it a potent odorant in numerous products. Research has established varying thresholds depending on the matrix and the sensory method used. One study determined its odor threshold to be as low as 0.003 ng/L in the air, highlighting its powerful nature. researchgate.net In the context of wine, a detection threshold (Dth) of 9 ng/L was reported in musts. researchgate.netnih.gov
The high potency of this compound is reflected in its OAVs and Flavor Dilution (FD) factors in various foods.
Wine Musts: In musts from Merlot and Cabernet Sauvignon grapes with dried fruit aromas, concentrations of this compound reached up to 90 ng/L. researchgate.netnih.gov With a detection threshold of 9 ng/L, this results in an OAV of 10, confirming its contribution to the aroma. Sensory experiments showed it imparts a dried fig nuance at concentrations of 64 to 96 ng/L. researchgate.netnih.gov
Apricots: In a study on fresh apricots, this compound was identified as a key odorant with an OAV exceeding 100, contributing significantly to the characteristic apricot aroma. indexcopernicus.com
Hake: In very fresh hake, this compound was among the most potent odorants, showing one of the highest FD-factors. psu.edu As the fish was stored, increased concentrations of this compound were associated with the development of a pungent odor. psu.edu
Green Tea: This compound was identified as one of the key aroma components responsible for the off-flavors induced by light exposure in green tea beverages, based on its OAV. jst.go.jp
Table 2: Odor Thresholds and Sensory Impact of this compound
| Matrix/Medium | Odor Threshold | Observed Concentration/Impact | Reference |
|---|---|---|---|
| Air | 0.003 ng/L | Described as having a geranium-like, metallic odor. researchgate.net | researchgate.net |
| Wine Must | 9 ng/L | Reached 90 ng/L, contributing a dried fig nuance. researchgate.netnih.gov | researchgate.netnih.gov |
| Apricot | Not specified | OAV > 100, a key contributor to apricot aroma. indexcopernicus.com | indexcopernicus.com |
The data clearly demonstrates that this compound's potent, low-threshold aroma is a critical factor in the flavor profile of a diverse range of products, from fruits and beverages to seafood.
Structure Activity Relationships and Mechanistic Insights
Molecular Mechanism of Action in Biological Systems
The biological and chemical activities of (Z)-1,5-Octadien-3-one are intrinsically linked to its molecular structure, particularly the arrangement of its functional groups. As an unsaturated ketone, its reactivity is governed by the presence of a carbonyl group and two carbon-carbon double bonds in a conjugated system. cymitquimica.comontosight.aifoodb.ca This configuration makes it a participant in various biochemical and chemical reactions.
This compound is known to interact with biological components, notably enzymes, which can alter its chemical structure and sensory impact. In the context of winemaking, the yeast Saccharomyces cerevisiae possesses enzymatic activities capable of reducing this compound. researchgate.net This bioconversion transforms it into (Z)-5-octen-3-one, an odorant with a significantly less potent aroma. researchgate.net This enzymatic reduction is a key process that can diminish the compound's sometimes undesirable sensory contributions in fermented beverages. unipd.it
Furthermore, this compound exhibits a notable affinity for sulfur dioxide. nih.gov In wine musts, the addition of sulfur dioxide can lead to a substantial decrease in the concentration of this ketone. researchgate.net For instance, adding 30 mg/L of sulfur dioxide was found to reduce the this compound concentration by 60% in a model must and by 81% in a model wine, likely through the formation of sulfonate adducts. researchgate.netnih.gov While direct interactions with specific sensory receptors are less detailed, its low odor threshold suggests a potent interaction with olfactory receptors, contributing to its perception as metallic or geranium-like. thegoodscentscompany.comflavscents.comresearchgate.net
The chemical reactivity of this compound is largely dictated by its conjugated dienone system (C=C-C=O). cymitquimica.com This structural feature, where double bonds are separated by a single bond, allows for the delocalization of pi-electrons across the system, influencing its chemical behavior. uobasrah.edu.iq As an α,β-unsaturated ketone, it is classified as an enone. foodb.ca
This conjugated arrangement makes this compound a valuable intermediate in organic synthesis. ontosight.ai The system renders the compound an excellent Michael acceptor, making it susceptible to nucleophilic addition at the β-carbon position. It can also participate as the 4π-electron component in Diels-Alder reactions, a powerful method for forming complex cyclic molecules. The presence and configuration of the double bonds are crucial for these reactions, providing pathways for constructing more complex molecular frameworks. cymitquimica.com
Stereochemical Influence on Biological Activity and Sensory Profiles
Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in determining the sensory properties and reactivity of molecules like 1,5-Octadien-3-one. vulcanchem.comwindows.net The specific configuration of the double bonds, designated as (Z) (cis) or (E) (trans), significantly impacts how the compound is perceived by olfactory receptors and how it behaves in chemical reactions. cymitquimica.com
The (Z)- and (E)-stereoisomers of 1,5-Octadien-3-one exhibit distinct differences in both reactivity and sensory perception. Research indicates that the (Z)-configuration enhances both the reactivity and the odor potency of the molecule compared to its (E)-counterpart.
This difference is quantified by their odor thresholds, which is the lowest concentration of a substance detectable by the human nose. The (Z)-isomer has a remarkably lower odor threshold, making it perceivable at much smaller concentrations. A similar trend is observed for the corresponding alcohol, (Z)- and (E)-octa-1,5-dien-3-ol, where the (Z)-isomer is also more potent. researchgate.net
Table 1: Odor Threshold Comparison of (Z)- and (E)-Isomers
| Compound | Odor Threshold (in air) | Odor Description |
|---|---|---|
| This compound | 0.003 ng/L | Geranium-like, metallic |
| (E)-1,5-Octadien-3-one | 1.4 ng/L | Geranium-like |
| (Z)-1,5-Octadien-3-ol | 1.3 ng/L | Geranium-like |
| (E)-1,5-Octadien-3-ol | 36.2 ng/L | Geranium-like, green |
Data sourced from Lorber et al. (2014), as cited in researchgate.net.
Comparative Studies with Analogous Compounds (e.g., other Enones, Ketones, Aldehydes)
This compound is often found alongside other volatile compounds that are products of lipid oxidation, particularly the degradation of omega-3 fatty acids like α-linolenic acid and eicosapentaenoic acid. acs.org Comparing it with these analogous ketones and aldehydes reveals important structure-activity relationships.
A comparative study of 1-alken-3-ones and structurally similar acrylates showed that while some analogues share similar odor qualities (e.g., mushroom-like), their odor thresholds can vary significantly. nih.gov The study found that the odor thresholds of 1-alken-3-ones were highly dependent on the carbon chain length. nih.gov The introduction of a second double bond, as seen in this compound, can further modify the odor profile, shifting it from a general mushroom-like scent (characteristic of 1-octen-3-one) to a more complex geranium-like and metallic aroma. nih.gov
Table 2: Sensory Comparison with Analogous Volatile Compounds
| Compound | Class | Common Odor Description(s) | Typical Context |
|---|---|---|---|
| This compound | Alkadienone | Geranium, metallic, pungent | Wine, fish, oxidized oils |
| 1-Octen-3-one (B146737) | Alkenone | Mushroom, metallic | Fatty acid oxidation, fish |
| (E)-2-Nonenal | Alkenal | Fatty, rice-like | Tachibana aroma |
| (E,Z)-2,4-Decadienal | Alkadienal | Fatty, rice-like | Tachibana aroma |
| (Z)-5-Octen-3-one | Alkenone | Less potent odor | Yeast reduction product |
Data compiled from researchgate.netresearchgate.netnih.gov.
Applications in Advanced Organic Synthesis and Derived Product Development
Building Block in Complex Organic Molecule Synthesis
The dual functionality of (Z)-1,5-octadien-3-one, with its reactive α,β-unsaturated ketone system and an additional isolated double bond, renders it a highly useful building block for creating intricate organic molecules. Its conjugated dienone structure is a key feature, making it a valuable precursor for synthesizing more complex structures, particularly those containing conjugated systems.
This compound can participate in a range of important synthetic reactions. For instance, the conjugated dienone moiety makes it an excellent Michael acceptor, allowing for the addition of nucleophiles. It can also act as the 4π component in Diels-Alder reactions, which is a powerful method for forming complex cyclic and polycyclic systems. The synthesis of this compound itself can be achieved through methods like the Wittig reaction, which selectively forms the necessary double bonds. A common route involves the oxidation of its precursor alcohol, (Z)-1,5-octadien-3-ol, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).
| Synthetic Utility | Description | Key Reactions |
| Versatile Intermediate | Serves as a precursor in the construction of polyfunctionalized molecules due to its hydroxyl group and two carbon-carbon double bonds. | Oxidation, Reduction, Substitution |
| Conjugated Dienone Precursor | Direct oxidation of (Z)-1,5-octadien-3-ol yields the conjugated dienone, a motif in many natural products. | Oxidation (e.g., with PCC) |
| Complex Molecule Synthesis | Its conjugated diene structure is instrumental in building complex molecules. | Cross-Coupling Reactions, Wittig Reactions |
Precursor for Pharmaceutical and Natural Product Analogs
This compound serves as a valuable starting material for the synthesis of analogs of pharmaceuticals and natural products. ontosight.ai Its inherent reactivity allows for modifications that can lead to a diverse range of derivative compounds with potential biological activities. cymitquimica.com The exploration of this compound in medicinal chemistry is an active area of research. cymitquimica.com For example, its structural motifs are of interest in the development of new therapeutic agents. aablocks.com
The synthesis of analogs often involves leveraging the ketone and alkene functionalities. For example, reduction of the carbonyl group can yield the corresponding alcohol, (Z)-1,5-octadien-3-ol, which itself is a chiral aroma compound found in nature, such as in oysters. nih.gov Further reactions on the double bonds can introduce new functional groups, leading to a library of related compounds for biological screening.
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
| Oxidation of Precursor Alcohol | Pyridinium chlorochromate (PCC) in dichloromethane (B109758) | This compound | Intermediate for further synthesis |
| Asymmetric Hydrolysis of Precursor Acetate (B1210297) | Lipase (B570770) (e.g., CHIRAZYME L-2) | Enantiomerically pure (R)-(+)-(Z)-1,5-octadien-3-ol | Chiral building blocks nih.gov |
| Asymmetric Acylation of Precursor Alcohol | Lipase PS | Enantiomerically pure (S)-(-)-(Z)-1,5-octadien-3-ol | Chiral building blocks nih.gov |
| Reduction of Ketone | Selected reducing agents | (Z)-1,5-octadien-3-ol | Fragrance and flavor compounds, chiral synthons nih.gov |
Model Compound in Lipid Peroxidation Studies
This compound is a known product of lipid peroxidation, the oxidative degradation of lipids. koreascience.kr It is formed from the breakdown of polyunsaturated fatty acids (PUFAs), particularly n-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are prone to rapid oxidation. koreascience.kracs.org This process can be initiated by factors such as the presence of metal ions like copper(II) or by enzymes like lipoxygenase. acs.org
Due to its formation during lipid degradation, this compound is often used as a marker or model compound in studies investigating the mechanisms of lipid peroxidation in various systems, including food products and biological membranes. acs.orgontosight.ai For instance, it has been identified as a key odorant contributing to the "fishy" off-flavor that develops in oxidized fish oils. acs.org It is also one of the odor-active carbonyl compounds generated from the thermal degradation of phospholipids. imreblank.ch Its presence and concentration can provide insights into the extent and pathway of lipid oxidation. acs.orgisnff-jfb.com
| Lipid Source | Oxidation Condition | Key Products Including this compound | Significance |
| Eicosapentaenoic acid (EPA) | Autoxidation (Copper ions) or Enzymatic (Lipoxygenase) | This compound, trans-4,5-epoxy-(E,Z)-2,7-decadienal, (Z)-3-hexenal | Contributes to fishy off-flavor acs.org |
| Docosahexaenoic acid (DHA) | Autoxidation (Copper ions) or Enzymatic (Lipoxygenase) | This compound, (Z,Z)-3,6-nonadienal | Contributes to fishy off-flavor acs.org |
| Phospholipids (e.g., Phosphatidylcholine) | Thermal Treatment | This compound, 1-octen-3-one (B146737), Hexanal | Formation of potent odorants imreblank.ch |
| Silver Carp | Ice Storage | 1,5-octadien-3-ol (precursor) detected | Quality deterioration marker in fish nih.gov |
Q & A
Basic Research Questions
Q. How can (Z)-1,5-Octadien-3-one be synthesized with high stereochemical purity, and what analytical methods validate its configuration?
- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using α,β-unsaturated ketone precursors. To ensure stereochemical purity, reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the Z-isomer. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY for spatial proximity analysis) and gas chromatography-mass spectrometry (GC-MS) with chiral columns are critical for confirming configuration and purity .
Q. What are the optimal chromatographic conditions for quantifying this compound in complex matrices like fermented products?
- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to isolate volatile compounds. Optimize fiber type (e.g., carboxen/polydimethylsiloxane), extraction time (30–60 min), and desorption temperature (250°C). Internal standards (e.g., 4-methyl-2-pentanone) improve quantification accuracy. Calibration curves should account for matrix effects, validated via spike-recovery experiments .
Q. How does this compound’s stability vary under different storage conditions (pH, temperature, light exposure)?
- Methodological Answer : Conduct accelerated stability studies by storing samples under controlled conditions (e.g., pH 3–9, 4–40°C, UV/visible light). Monitor degradation via UV-Vis spectroscopy (λ~230 nm for conjugated dienones) and GC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Include antioxidants (e.g., BHT) in experimental designs to assess stabilization efficacy .
Advanced Research Questions
Q. What mechanistic pathways explain this compound’s role in generating off-flavors in fermented systems, and how can these pathways be disrupted?
- Methodological Answer : Employ stable isotope labeling (e.g., ¹³C-labeled precursors) to trace biotransformation pathways in microbial systems (e.g., Zymomonas mobilis). Combine metabolomics (LC-QTOF-MS) and transcriptomics to identify enzymes (e.g., ketoreductases) responsible for its formation. Targeted gene knockout or inhibitor studies (e.g., using chelating agents for metalloenzymes) can validate pathways .
Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved to confirm structural assignments?
- Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and IR vibrational frequencies. Compare computational results with experimental data to identify discrepancies. Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous proton-carbon assignments. Collaborative data sharing platforms (e.g., Figshare) enable peer validation of spectral interpretations .
Q. What computational models predict this compound’s reactivity in atmospheric oxidation or catalytic hydrogenation processes?
- Methodological Answer : Apply quantum mechanical methods (e.g., DFT with B3LYP/6-31G* basis set) to model reaction pathways and transition states. Validate predictions with experimental kinetic studies (e.g., stopped-flow UV-Vis for oxidation rates). Machine learning models trained on existing kinetic datasets can improve predictive accuracy for hydrogenation selectivity .
Q. How do matrix effects in food or environmental samples influence the detection thresholds and quantification limits of this compound?
- Methodological Answer : Design matrix-matched calibration standards using representative samples (e.g., dough, soil). Assess matrix effects via post-column infusion experiments in LC-MS. Use standard addition methods to correct for signal suppression/enhancement. Limit of quantification (LOQ) should be determined via signal-to-noise ratios (S/N ≥10) across replicate analyses .
Guidelines for Data Interpretation and Reporting
- Contradictory Data Analysis : Apply multivariate statistical tools (e.g., PCA, PLS-DA) to distinguish analytical artifacts from true biological variation. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .
- Reproducibility : Document all synthesis and analytical protocols in Supplementary Information, including raw spectral data and instrument parameters. Reference IUPAC guidelines for spectroscopic assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
